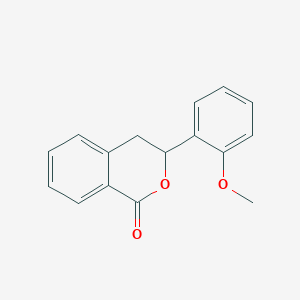
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring substituted with bromine, ethoxy, and fluorine groups. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with bromine, ethoxy, and fluorine groups through electrophilic aromatic substitution reactions.
Carbamate Formation: The substituted phenyl ring is then reacted with isopropyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products with different nucleophiles replacing the bromine atom.
Oxidation: Products with higher oxidation states of the substituents.
Reduction: Products with lower oxidation states of the substituents.
Hydrolysis: Amine and carbon dioxide.
科学的研究の応用
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. Additionally, the phenyl ring substituents can interact with receptors or other proteins, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Propan-2-yl (3-chloro-4-ethoxy-5-fluorophenyl)carbamate: Similar structure but with chlorine instead of bromine.
Propan-2-yl (3-bromo-4-methoxy-5-fluorophenyl)carbamate: Similar structure but with methoxy instead of ethoxy.
Propan-2-yl (3-bromo-4-ethoxy-5-chlorophenyl)carbamate: Similar structure but with chlorine instead of fluorine.
Uniqueness
The unique combination of bromine, ethoxy, and fluorine substituents in Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
84971-33-5 |
|---|---|
分子式 |
C12H15BrFNO3 |
分子量 |
320.15 g/mol |
IUPAC名 |
propan-2-yl N-(3-bromo-4-ethoxy-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO3/c1-4-17-11-9(13)5-8(6-10(11)14)15-12(16)18-7(2)3/h5-7H,4H2,1-3H3,(H,15,16) |
InChIキー |
AOGHQPIUSHWAAS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1Br)NC(=O)OC(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Trimethylsilyl)oxy]ethanimidoyl chloride](/img/structure/B14408169.png)
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)
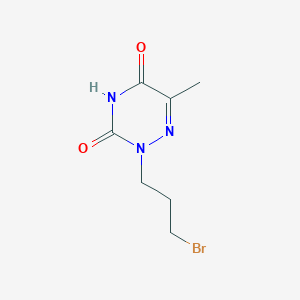
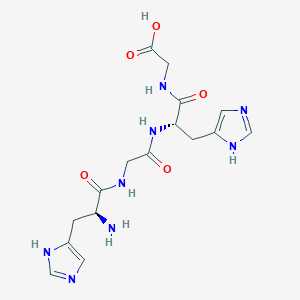
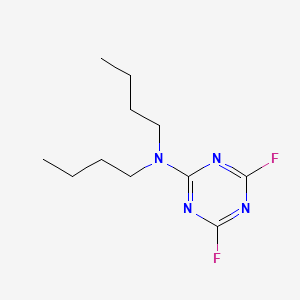

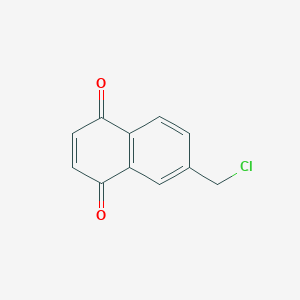
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
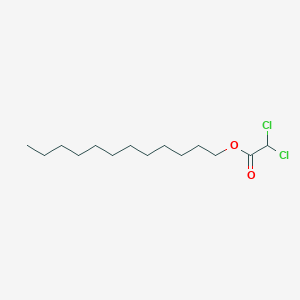
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)

